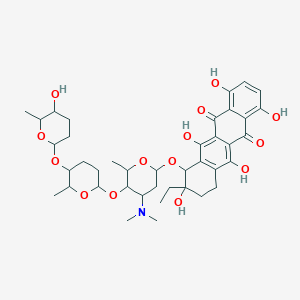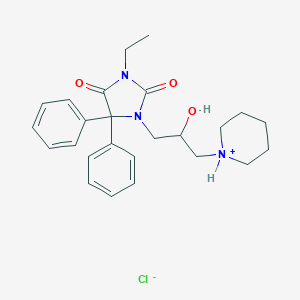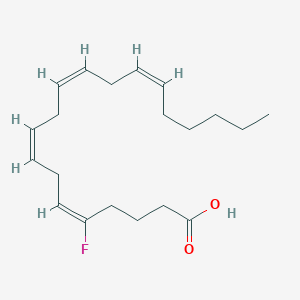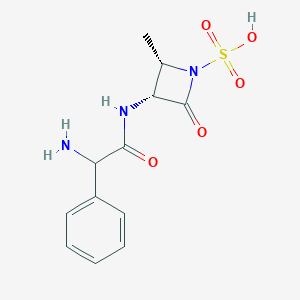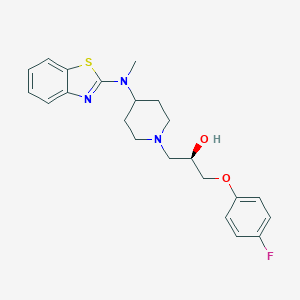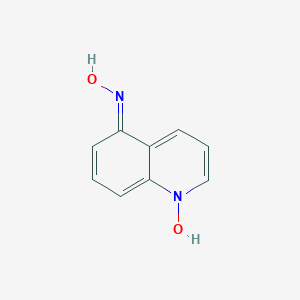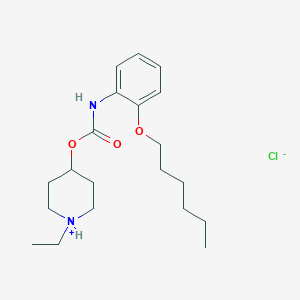
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as the 'HEPP' derivative and belongs to the class of carbamates. The HEPP derivative has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The HEPP derivative works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions such as memory and learning. By inhibiting the activity of acetylcholinesterase, the HEPP derivative increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The HEPP derivative has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. The HEPP derivative has also been shown to have analgesic and anti-inflammatory properties, which can be beneficial in the treatment of pain and inflammation. Additionally, the HEPP derivative has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The HEPP derivative has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. The HEPP derivative also has good solubility in various solvents, which makes it easy to work with in the lab. However, the HEPP derivative has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of the HEPP derivative. One potential area of research is the development of new derivatives of the HEPP compound with improved pharmacological properties. Another area of research is the investigation of the HEPP derivative's potential use in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration of the HEPP derivative for various diseases.
Méthodes De Synthèse
The HEPP derivative can be synthesized using a multi-step process that involves the reaction of 2-(hexyloxy)phenol with ethyl 4-piperidone-1-carboxylate in the presence of a base. The resulting product is then treated with phosgene and an amine to yield the HEPP derivative. This synthesis method has been optimized to produce high yields of the HEPP derivative with good purity.
Applications De Recherche Scientifique
The HEPP derivative has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. The HEPP derivative has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The HEPP derivative has shown promising results in animal studies and is currently being evaluated in clinical trials.
Propriétés
Numéro CAS |
105383-98-0 |
|---|---|
Nom du produit |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(1-ethylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-9-16-24-19-11-8-7-10-18(19)21-20(23)25-17-12-14-22(4-2)15-13-17;/h7-8,10-11,17H,3-6,9,12-16H2,1-2H3,(H,21,23);1H |
Clé InChI |
NAQPIGSTYMFXDI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonymes |
o-(Hexyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




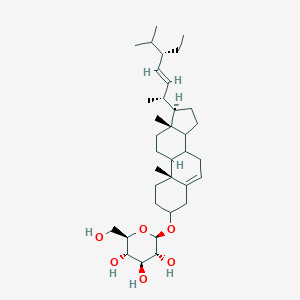
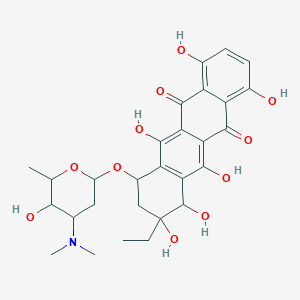
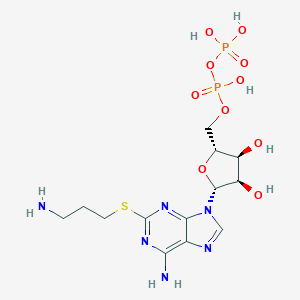
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

